2-(4-methylpiperidin-1-yl)-5-nitro-N-(tetrahydrofuran-2-ylmethyl)pyrimidine-4,6-diamine
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Overview
Description
2-(4-METHYLPIPERIDIN-1-YL)-5-NITRO-N4-[(OXOLAN-2-YL)METHYL]PYRIMIDINE-4,6-DIAMINE is a complex organic compound that features a pyrimidine core substituted with various functional groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-METHYLPIPERIDIN-1-YL)-5-NITRO-N4-[(OXOLAN-2-YL)METHYL]PYRIMIDINE-4,6-DIAMINE typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the piperidine and oxolane substituents. Common reagents used in these reactions include various chlorinating agents, nitrating agents, and amines. The reaction conditions often involve controlled temperatures and the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM) to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(4-METHYLPIPERIDIN-1-YL)-5-NITRO-N4-[(OXOLAN-2-YL)METHYL]PYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group.
Substitution: The piperidine and oxolane groups can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas (H₂) with palladium on carbon (Pd/C) for reduction reactions, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups to the piperidine or oxolane moieties .
Scientific Research Applications
2-(4-METHYLPIPERIDIN-1-YL)-5-NITRO-N4-[(OXOLAN-2-YL)METHYL]PYRIMIDINE-4,6-DIAMINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research as a CDK2 inhibitor
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-(4-METHYLPIPERIDIN-1-YL)-5-NITRO-N4-[(OXOLAN-2-YL)METHYL]PYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2 and thereby inhibiting cell cycle progression. This leads to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another CDK2 inhibitor with a similar pyrimidine core.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with a fused triazole ring, also acting as a CDK2 inhibitor
Uniqueness
2-(4-METHYLPIPERIDIN-1-YL)-5-NITRO-N4-[(OXOLAN-2-YL)METHYL]PYRIMIDINE-4,6-DIAMINE is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Its combination of a piperidine ring, nitro group, and oxolane moiety makes it a versatile compound for various applications .
Properties
Molecular Formula |
C15H24N6O3 |
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Molecular Weight |
336.39 g/mol |
IUPAC Name |
2-(4-methylpiperidin-1-yl)-5-nitro-4-N-(oxolan-2-ylmethyl)pyrimidine-4,6-diamine |
InChI |
InChI=1S/C15H24N6O3/c1-10-4-6-20(7-5-10)15-18-13(16)12(21(22)23)14(19-15)17-9-11-3-2-8-24-11/h10-11H,2-9H2,1H3,(H3,16,17,18,19) |
InChI Key |
PEFQHGHOFGJBSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C2=NC(=C(C(=N2)NCC3CCCO3)[N+](=O)[O-])N |
Origin of Product |
United States |
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